molecular formula C10H12 B3423024 2-Ethylstyrene CAS No. 28106-30-1

2-Ethylstyrene

Cat. No.: B3423024
CAS No.: 28106-30-1
M. Wt: 132.20 g/mol
InChI Key: VTPNYMSKBPZSTF-UHFFFAOYSA-N
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Description

2-Ethylstyrene is an organic compound with the chemical formula C10H12. It is a derivative of styrene, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor. It is used in various industrial applications, particularly in the production of polymers and resins.

Preparation Methods

2-Ethylstyrene can be synthesized through several methods. One common synthetic route involves the alkylation of styrene with ethylene in the presence of a catalyst. This reaction typically occurs under high temperature and pressure conditions. Another method involves the dehydrogenation of 2-ethylbenzene, which produces this compound as a byproduct.

In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-ethylbenzene. This process involves passing 2-ethylbenzene over a catalyst at high temperatures, resulting in the formation of this compound and hydrogen gas.

Chemical Reactions Analysis

2-Ethylstyrene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 2-ethylbenzaldehyde or 2-ethylbenzoic acid, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of this compound can yield 2-ethylphenylethane.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

    Polymerization: this compound can undergo polymerization to form polystyrene derivatives, which are used in the production of plastics and resins.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and catalysts like aluminum chloride for substitution reactions.

Scientific Research Applications

2-Ethylstyrene has several scientific research applications:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These polymers have applications in the production of plastics, resins, and coatings.

    Biology: Research studies have explored the biological effects of this compound and its metabolites on living organisms. It is used in toxicology studies to understand its impact on health and the environment.

    Medicine: While not directly used as a drug, this compound derivatives are studied for their potential pharmacological properties.

    Industry: In the industrial sector, this compound is used in the manufacture of adhesives, sealants, and elastomers. It is also a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethylstyrene primarily involves its reactivity as an aromatic compound. It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. The ethyl group attached to the benzene ring can influence the reactivity and stability of the compound, making it more susceptible to certain chemical reactions.

In biological systems, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can interact with cellular components, potentially causing toxic effects.

Comparison with Similar Compounds

2-Ethylstyrene can be compared with other similar compounds such as styrene, α-methylstyrene, and 4-ethylstyrene.

    Styrene: The parent compound of this compound, styrene has a hydrogen atom instead of an ethyl group on the benzene ring. Styrene is widely used in the production of polystyrene plastics.

    α-Methylstyrene: This compound has a methyl group attached to the alpha position of the styrene molecule. It is used in the production of specialty polymers and resins.

    4-Ethylstyrene: Similar to this compound, but with the ethyl group attached to the fourth position on the benzene ring. It has different reactivity and applications compared to this compound.

This compound is unique due to the position of the ethyl group, which influences its chemical properties and reactivity. This makes it suitable for specific industrial and research applications that require its distinct characteristics.

Properties

IUPAC Name

1-ethenyl-2-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9-7-5-6-8-10(9)4-2/h3,5-8H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPNYMSKBPZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891150
Record name 1-Ethyl-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, ethenylethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7564-63-8, 28106-30-1
Record name o-Ethylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7564-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylstyrene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028106301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ethenylethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4QLH2ZN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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